Bimatoprost grenod

Description

Properties

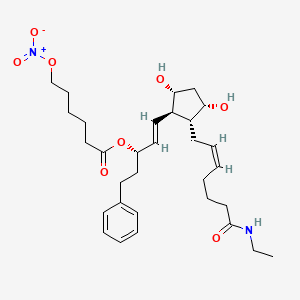

IUPAC Name |

[(E,3S)-1-[(1R,2R,3S,5R)-2-[(Z)-7-(ethylamino)-7-oxohept-2-enyl]-3,5-dihydroxycyclopentyl]-5-phenylpent-1-en-3-yl] 6-nitrooxyhexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46N2O8/c1-2-32-30(36)16-10-4-3-9-15-26-27(29(35)23-28(26)34)21-20-25(19-18-24-13-7-5-8-14-24)41-31(37)17-11-6-12-22-40-33(38)39/h3,5,7-9,13-14,20-21,25-29,34-35H,2,4,6,10-12,15-19,22-23H2,1H3,(H,32,36)/b9-3-,21-20+/t25-,26+,27+,28-,29+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQMJNDRYSYWNJ-BPXWCPHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)OC(=O)CCCCCO[N+](=O)[O-])O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)OC(=O)CCCCCO[N+](=O)[O-])O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bimatoprost's Mechanism of Action in the Trabecular Meshwork: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms through which bimatoprost (B1667075) modulates the trabecular meshwork (TM) to enhance aqueous humor outflow and reduce intraocular pressure (IOP). The content herein is curated for an audience with a professional background in ophthalmic research and drug development.

Core Mechanism: Dual Action on Aqueous Outflow

Bimatoprost, a prostamide analog, is a potent ocular hypotensive agent used in the management of glaucoma. Its primary mechanism of action involves increasing the outflow of aqueous humor from the anterior chamber of the eye. While initially recognized for its significant impact on the uveoscleral outflow pathway, substantial evidence now demonstrates a direct and clinically relevant effect on the conventional trabecular outflow pathway.[1][2][3][4][5] This dual mechanism distinguishes it from some other prostaglandin (B15479496) analogs and contributes to its robust IOP-lowering efficacy.[6]

The action of bimatoprost on the trabecular meshwork is multifaceted, principally involving:

-

Extracellular Matrix (ECM) Remodeling: Alteration of the ECM composition within the TM to reduce outflow resistance.

-

Regulation of Cell Contractility: Modulation of the contractile tone of TM cells to facilitate aqueous humor passage.

Extracellular Matrix Remodeling: The Role of MMPs and TIMPs

A key aspect of bimatoprost's effect on the trabecular meshwork is the remodeling of the extracellular matrix. This process is primarily mediated by the regulation of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of ECM components, and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).[3] An imbalance in the MMP/TIMP ratio in favor of MMP activity leads to the breakdown of ECM proteins, thereby increasing the porosity of the trabecular meshwork and enhancing aqueous outflow.[3][7]

Bimatoprost has been shown to upregulate the expression of several MMPs in human TM cells.[8][9][10] Notably, high concentrations of bimatoprost, such as those achieved with intraocular implants, lead to a dramatic upregulation of MMP-1.[8][9][10] Bimatoprost and its free acid form have differential effects on MMP gene expression.[8][10]

Quantitative Data on MMP and TIMP Regulation

The following tables summarize the quantitative effects of bimatoprost and its free acid on the expression and activity of MMPs and TIMPs in human trabecular meshwork cells.

Table 1: Effect of Bimatoprost and Bimatoprost Free Acid (BFA) on MMP Gene Expression in Human Trabecular Meshwork (TM) Cells [10]

| Gene | Treatment (24 hours) | Fold Change vs. Control (Mean) |

| MMP1 | 1000 µM Bimatoprost | 62.9 |

| 10 µM BFA | 2-3 | |

| MMP10 | 1000 µM Bimatoprost | Upregulated |

| MMP11 | 1000 µM Bimatoprost | Upregulated |

| MMP14 | 1000 µM Bimatoprost | Upregulated |

Table 2: Effect of Prostaglandin Analogs on TIMP Protein Levels in Human Trabecular Meshwork Cells (Conditioned Media) [11]

| TIMP | Bimatoprost | Latanoprost | Unoprostone |

| TIMP-1 | Indeterminate | ↓ 35% ± 16% (in 3 of 5 donors) | ↑ 100% ± 20% (in 3 of 5 donors) |

| TIMP-2 | No alteration (in 3 of 5 donors) | No alteration (in 3 of 5 donors) | ↓ 35% ± 8% (in 3 of 5 donors) |

| TIMP-3 | ↑ 57% ± 23% (in 3 of 5 donors) | ↑ 70% ± 15% (in 4 of 5 donors) | ↑ 57% ± 9% (in 3 of 5 donors) |

| TIMP-4 | Indeterminate | No alteration (in 3 of 5 donors) | ↑ 61% ± 11% (in 4 of 5 donors) |

Regulation of Trabecular Meshwork Cell Contractility

Bimatoprost also influences the conventional outflow pathway by modulating the contractile state of trabecular meshwork cells.[12] A reduction in TM cell contractility leads to a relaxation of the tissue, which in turn increases the effective filtration area for aqueous humor.

This cellular relaxation is achieved through interaction with specific receptors on TM cells, leading to downstream signaling events that affect the actin cytoskeleton.[12][13] Bimatoprost has been shown to decrease the ratio of filamentous actin (F-actin) to globular actin (G-actin), indicative of a less contractile cellular state.[12]

Signaling Pathways in TM Cell Relaxation

The binding of bimatoprost to its receptor on TM cells initiates a signaling cascade that ultimately leads to cellular relaxation. While the precise receptor is still a subject of some debate, evidence points towards the involvement of a prostamide-sensitive receptor.[2][14][15] This interaction is thought to couple to a Gq protein, leading to downstream effects that are independent of the RhoA/ROCK pathway, a major regulator of cellular contraction.[12][16][17][18]

Caption: Bimatoprost signaling pathway in trabecular meshwork cells.

Quantitative Data on TM Cell Contractility

The following table presents quantitative data on the effects of bimatoprost on trabecular meshwork cell contractility and outflow facility.

Table 3: Effect of Bimatoprost on Trabecular Meshwork Cell Properties and Outflow Facility

| Parameter | Cell Type/Model | Treatment | Result | Reference |

| Cell Contractility (Impedance) | Human TM Cells | Bimatoprost | ↑ Impedance (Relaxation), EC₅₀ = 4.3 nM | [12] |

| F-actin/G-actin Ratio | Human TM Cells | 1 µM Bimatoprost | ↓ Ratio (0.61 ± 0.20 vs. 0.79 ± 0.26 for control) | [12] |

| Outflow Facility | Human Anterior Segment Perfusion | Bimatoprost | ↑ 40% ± 10% within 48 hours | [2][15] |

| Hydraulic Conductivity | Human TM Cell Monolayers | Bimatoprost | ↑ 78% ± 25% | [2][15] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

Human Trabecular Meshwork (TM) Cell Culture

-

Isolation: Primary human TM cells are isolated from donor corneoscleral rims obtained after penetrating keratoplasty. The TM tissue is carefully dissected under a microscope.

-

Digestion: The dissected tissue is subjected to enzymatic digestion, typically using collagenase, to release the TM cells.

-

Culture: The isolated cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, streptomycin, and glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Characterization: The identity of the TM cells is confirmed by their characteristic morphology and the expression of specific markers such as alpha-smooth muscle actin (α-SMA) and myocilin.

Caption: Workflow for primary human trabecular meshwork cell culture.

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from cultured TM cells treated with bimatoprost or vehicle control using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for qPCR with gene-specific primers for MMPs, TIMPs, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the delta-delta Ct method.

Caption: Workflow for quantitative PCR analysis of gene expression.

Cellular Dielectric Spectroscopy (CDS) for Measuring Cell Contractility

-

Cell Seeding: Human TM cells are seeded onto gold-film electrode arrays in specialized culture plates.

-

Impedance Measurement: As the cells adhere and form a monolayer, the electrical impedance across the electrodes is measured. Changes in cell shape and adhesion, which are related to contractility, alter the impedance.

-

Drug Application: Bimatoprost is added to the cell cultures, and the impedance is monitored in real-time.

-

Data Interpretation: An increase in impedance is indicative of cell relaxation, while a decrease suggests cell contraction.

Conclusion

The mechanism of action of bimatoprost in the trabecular meshwork is a complex interplay of biochemical and cellular events. Its ability to remodel the extracellular matrix through the upregulation of MMPs and to induce TM cell relaxation provides a robust and multifaceted approach to lowering intraocular pressure. This in-depth understanding of bimatoprost's molecular pharmacology is crucial for the development of next-generation glaucoma therapies that target the conventional outflow pathway. Further research into the specific prostamide receptors and their downstream signaling cascades will continue to refine our knowledge and open new avenues for therapeutic intervention.

References

- 1. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. ophthalmologytimes.com [ophthalmologytimes.com]

- 4. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reviewofophthalmology.com [reviewofophthalmology.com]

- 9. ophthalmology360.com [ophthalmology360.com]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cellular basis for bimatoprost effects on human conventional outflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Bimatoprost, Prostamide Activity and Conventional Drainage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sunyopt.edu [sunyopt.edu]

- 17. Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ophthalmologytimes.com [ophthalmologytimes.com]

Bimatoprost Signaling in the Ciliary Body: A Technical Guide to Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular signaling pathways activated by bimatoprost (B1667075) within the ciliary body, focusing on its established mechanism for lowering intraocular pressure (IOP). It details the primary signaling cascade, downstream effects on extracellular matrix remodeling, quantitative data from key studies, and the experimental protocols used to elucidate these pathways.

Introduction

Bimatoprost is a potent ocular hypotensive agent widely used as a first-line treatment for open-angle glaucoma and ocular hypertension.[1][2] Classified as a prostamide, it is a synthetic structural analog of prostaglandin (B15479496) F2α.[2][3] Its primary therapeutic effect, the reduction of IOP, is achieved by enhancing the outflow of aqueous humor from the anterior chamber of the eye.[4][5] This action is bimodal, involving both the pressure-insensitive uveoscleral outflow pathway and the pressure-sensitive trabecular meshwork pathway.[2][4] The ciliary body, a key structure in the uveoscleral pathway, is a primary target for bimatoprost's action.[2] Understanding the specific signaling events within the ciliary body is critical for the development of next-generation glaucoma therapies.

Primary Signaling Pathway: FP Receptor Activation

Bimatoprost itself is a prodrug.[4] Upon topical administration, it penetrates the cornea and is hydrolyzed by ocular enzymes, such as corneal esterases, into its biologically active free acid form, 17-phenyl-trinor-PGF2α.[4][6] This active metabolite is the primary agonist that initiates the signaling cascade.

The bimatoprost free acid binds to and activates the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR) found on the surface of human ciliary body smooth muscle (CBSM) cells.[7][8][9] The human ciliary body FP receptor has been cloned and shown to be identical to the uterine FP receptor.[7] Activation of the FP receptor by bimatoprost free acid is insensitive to cholera and pertussis toxins, indicating coupling to a Gq-type G-protein.[10]

This Gq-protein activation initiates a canonical signaling cascade:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8][9]

-

Protein Kinase C (PKC) Activation: DAG and the increased intracellular Ca2+ levels synergistically activate Protein Kinase C.

This initial cascade of events ultimately leads to the modulation of gene expression and cellular responses responsible for increasing aqueous humor outflow.

References

- 1. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Cellular basis for bimatoprost effects on human conventional outflow - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Bimatoprost

Introduction

Bimatoprost (B1667075) is a synthetic prostamide, structurally analogous to prostaglandin (B15479496) F2α (PGF2α), that has become a cornerstone in the management of ocular hypertension and open-angle glaucoma.[1][2][3] Initially approved by the FDA in 2001 for reducing intraocular pressure (IOP), its therapeutic applications have since expanded to include cosmetic use for eyelash hypotrichosis.[1][4] Bimatoprost exerts its ocular hypotensive effect by increasing the outflow of aqueous humor, the fluid within the anterior segment of the eye.[3][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, chemical synthesis, and clinical efficacy of Bimatoprost, intended for researchers, scientists, and professionals in drug development.

Discovery and Development

The development of Bimatoprost emerged from extensive research into the role of prostaglandins (B1171923) in regulating intraocular pressure. Prostaglandins were first identified in the 1930s and were later found to be present in ocular tissues, capable of inducing iris contraction.[2] The therapeutic potential of PGF2α analogues for glaucoma was realized when it was demonstrated that topical application could effectively lower IOP.[6] This led to the development of the first marketed prostaglandin analogue, latanoprost (B1674536). Bimatoprost (brand name Lumigan) was subsequently developed by Allergan as a highly efficacious agent for IOP reduction.[1][7] While structurally similar to PGF2α, it is classified as a prostamide due to its ethyl amide group, distinguishing it from the ester-based structures of other prostaglandin analogues like latanoprost and travoprost.[8][9]

Mechanism of Action and Signaling Pathway

Bimatoprost lowers intraocular pressure by enhancing the outflow of aqueous humor through two primary pathways: the trabecular meshwork (pressure-sensitive) and the uveoscleral pathway (pressure-insensitive).[3][5][10] Its primary mechanism involves a significant increase in uveoscleral outflow.[5]

The precise receptor-level interactions of Bimatoprost have been a subject of study. While it is a structural analogue of PGF2α, evidence suggests it may not act on conventional prostaglandin F (FP) receptors.[9][11] Instead, it is thought to mimic the body's endogenous prostamides, activating specific prostamide receptors that have yet to be fully identified.[3][5][9] Activation of these receptors in ocular tissues, such as the ciliary muscle and trabecular meshwork, initiates a downstream signaling cascade.[5] This cascade involves the modification of extracellular matrix components and the relaxation of ciliary muscle fibers, which facilitates increased aqueous humor outflow and thereby reduces IOP.[5] Studies have also shown that Bimatoprost can selectively stimulate intracellular calcium signaling in specific cells of the cat iris sphincter, distinct from the cells stimulated by PGF2α, further supporting the hypothesis of a distinct receptor mechanism.[11]

Chemical Synthesis

The synthesis of Bimatoprost has been approached through various routes since its initial discovery, with modern methods focusing on efficiency and stereoselectivity. Many synthetic strategies utilize the Corey lactone as a key starting material or intermediate. A notable recent approach employs an organocatalytic aldol (B89426) reaction to create a key bicyclic enal intermediate, which can then be elaborated to form the final Bimatoprost molecule in a highly efficient manner.[12][13][14]

A generalized synthetic workflow is outlined below. The process often begins with a protected lactone, followed by the sequential and stereocontrolled introduction of the lower (omega) and upper (alpha) side chains, and finally, amidation to install the characteristic ethylamide group.

References

- 1. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bimatoprost - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. tandfonline.com [tandfonline.com]

- 5. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 6. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pharmacology of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bimatoprost - Wikipedia [en.wikipedia.org]

- 10. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bimatoprost and prostaglandin F(2 alpha) selectively stimulate intracellular calcium signaling in different cat iris sphincter cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate. | Semantic Scholar [semanticscholar.org]

Pharmacokinetics and pharmacodynamics of Bimatoprost

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Bimatoprost (B1667075)

Introduction

Bimatoprost is a synthetic prostamide, structurally related to prostaglandin (B15479496) F2α, widely utilized in the management of open-angle glaucoma and ocular hypertension.[1][2] Its primary therapeutic effect is the reduction of intraocular pressure (IOP).[2] Additionally, it has found a cosmetic application in promoting eyelash growth for the treatment of hypotrichosis.[3] This guide provides a detailed examination of the pharmacokinetic profile, pharmacodynamic mechanisms, and the underlying experimental methodologies related to Bimatoprost, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics

Bimatoprost is administered as a topical ophthalmic solution.[4] Following ocular instillation, it is rapidly absorbed and exerts its effects locally, with minimal systemic exposure.[5]

Absorption

Upon topical administration to the eye, Bimatoprost is well-absorbed through the cornea and sclera.[1][5] Systemic blood concentrations peak within 10 minutes of dosing.[4][6] In most subjects, these concentrations fall below the lower limit of detection (0.025 ng/mL) within 1.5 hours.[4][5] Studies indicate that a steady state is achieved during the first week of daily ocular dosing, with no significant systemic accumulation of the drug over time.[4][7]

Distribution

Bimatoprost is moderately distributed into body tissues, with a steady-state volume of distribution reported as 0.67 L/kg.[4][8] In human blood, the drug resides mainly in the plasma, where it is approximately 88% bound to plasma proteins, leaving about 12% unbound.[1][4][9]

Metabolism

Bimatoprost is considered a prodrug.[10][11] In the eye, it is hydrolyzed by ocular esterases or amidases to its active metabolite, a free acid known as 17-phenyl-trinor PGF2α, which is a potent prostaglandin FP receptor agonist.[6][11][12] Once it reaches systemic circulation, the intact Bimatoprost molecule is the major circulating species.[9] It then undergoes systemic metabolism through oxidation, N-deethylation, and glucuronidation, forming a variety of metabolites.[1][4][13] While in vitro studies suggest CYP3A4 is involved, metabolism occurs via multiple pathways, making significant drug-drug interactions unlikely.[6][]

Excretion

Following intravenous administration, Bimatoprost is eliminated rapidly, with an elimination half-life of approximately 45 minutes.[1][4][9] The total blood clearance is about 1.5 L/hr/kg.[4][9] The primary route of excretion is via the kidneys, with up to 67% of an administered dose excreted in the urine, while about 25% is recovered in the feces.[1][4][9]

Quantitative Pharmacokinetic Data Summary

| Parameter | Value | Species | Route | Citation |

| Time to Peak (Tmax) | ~6.3 - 10 min (blood) | Human | Topical Ocular | [4][7] |

| Peak Concentration (Cmax) | ~0.08 ng/mL (blood, steady state) | Human | Topical Ocular | [4][6] |

| AUC (0-24hr) | ~0.09 ng•hr/mL (blood, steady state) | Human | Topical Ocular | [4][6] |

| Volume of Distribution (Vd) | 0.67 L/kg | Human | Intravenous | [4][8] |

| Plasma Protein Binding | ~88% | Human | - | [1][6] |

| Elimination Half-Life (t½) | ~45 minutes | Human | Intravenous | [1][4][13] |

| Total Blood Clearance | 1.5 L/hr/kg | Human | Intravenous | [4][9] |

| Excretion (Urine) | ~67% | Human | Intravenous | [1][9] |

| Excretion (Feces) | ~25% | Human | Intravenous | [1][9] |

Experimental Protocol: Clinical Pharmacokinetic Study

A representative study to determine the pharmacokinetic profile of Bimatoprost involves the following methodology:

-

Subjects: A cohort of healthy adult volunteers.[7]

-

Dosing Regimen: Administration of one drop of Bimatoprost 0.03% ophthalmic solution into each eye, once daily, for a period of two weeks to ensure steady-state conditions are reached.[4][7]

-

Sample Collection: Serial blood samples are collected at specified time points on Day 1, Day 7, and Day 14.[7] Collection points typically include pre-dose and multiple post-dose intervals, such as 5, 10, 15, and 30 minutes, and 1, 1.5, 2, and 3 hours to capture the rapid absorption and elimination phases.[7][15]

-

Bioanalysis: Blood samples are analyzed for concentrations of Bimatoprost and its primary C-1 acid metabolite using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7] The lower limit of quantitation (LLOQ) is typically set around 0.025 ng/mL for Bimatoprost.[7]

-

Parameter Calculation: Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated from the concentration-time data.[7]

Pharmacodynamics

Bimatoprost lowers IOP by increasing the outflow of aqueous humor from the anterior chamber of the eye.[4][16] This is achieved through a dual mechanism, impacting both the uveoscleral and trabecular meshwork outflow pathways.[4][17]

Mechanism of Action

Bimatoprost is a synthetic prostaglandin analog that functions as a prostamide.[13][16] It is believed to selectively mimic the effects of naturally occurring prostamides to exert its ocular hypotensive activity.[4] The precise receptor mechanism has been a subject of investigation, with evidence suggesting that Bimatoprost and its active free acid metabolite act as agonists at the prostaglandin FP receptor.[3][18]

-

Uveoscleral Outflow: This is considered the primary pathway enhanced by Bimatoprost.[16] Activation of FP receptors in the ciliary body leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix.[16][19] This remodeling process, which involves the upregulation of matrix metalloproteinases (MMPs), reduces the hydraulic resistance between ciliary muscle bundles, thereby increasing the pressure-insensitive outflow of aqueous humor.[19][20]

-

Trabecular Outflow: Bimatoprost also enhances the conventional, pressure-sensitive outflow pathway through the trabecular meshwork.[4][17] It reduces the tonographic resistance to outflow by approximately 26-35%.[5][17] This effect is also linked to FP receptor activation on trabecular meshwork cells, leading to cellular changes that increase the facility of aqueous humor drainage into Schlemm's canal.[19][21]

This dual action on both major outflow pathways contributes to its high efficacy in lowering IOP.[10]

References

- 1. Bimatoprost - Wikipedia [en.wikipedia.org]

- 2. Bimatoprost: a review of its use in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 17. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]

Bimatoprost and Prostaglandin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost (B1667075), a synthetic prostamide, is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension.[1] Its potent ocular hypotensive effects are primarily mediated through interactions with the prostaglandin (B15479496) F2α (FP) receptor, although the precise nature of this interaction remains a subject of scientific discussion.[2][3] This technical guide provides an in-depth exploration of the pharmacological effects of bimatoprost on prostaglandin receptors, detailing its mechanism of action, associated signaling pathways, and the experimental methodologies used to elucidate these properties.

Mechanism of Action: A Dual Perspective

The primary mechanism by which bimatoprost lowers IOP is by increasing the outflow of aqueous humor from the eye.[4][5] This is achieved through two main pathways: the uveoscleral outflow pathway and the trabecular meshwork outflow pathway.[4][5][6] The interaction of bimatoprost with prostaglandin receptors is central to this process, with two prevailing theories:

-

The Prodrug Hypothesis: This theory posits that bimatoprost, an ethyl amide derivative, acts as a prodrug that is hydrolyzed by corneal esterases into its active free acid form, 17-phenyl-18,19,20-trinor-PGF2α.[6] This free acid is a potent agonist of the prostaglandin FP receptor.[2] Activation of the FP receptor in the ciliary muscle and trabecular meshwork leads to the remodeling of the extracellular matrix, which is thought to reduce hydraulic resistance and enhance aqueous humor outflow.[2][7]

-

The Prostamide Hypothesis: This perspective suggests that bimatoprost has intrinsic activity as a prostamide, acting on a distinct, yet-to-be-fully-characterized "prostamide receptor."[3][8][9] Evidence for this includes pharmacological differences observed between bimatoprost and traditional prostaglandin F2α analogs.[3] Some studies suggest that this putative prostamide receptor may be a splice variant of the FP receptor or a heterodimer of the FP receptor and another receptor.[5]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of bimatoprost and its free acid at various prostaglandin receptors. These values have been compiled from multiple in vitro studies.

Table 1: Binding Affinities (Ki, nM) of Bimatoprost and its Metabolites at Prostaglandin Receptors

| Compound | FP Receptor | EP1 Receptor | EP3 Receptor |

| Bimatoprost | 6310 ± 1650[10] | - | - |

| Bimatoprost Free Acid | 83[11] | 95[11] | 387[11] |

Table 2: Functional Potencies (EC50, nM) of Bimatoprost and its Metabolites

| Compound | Assay | Cell Type | FP Receptor | EP1 Receptor |

| Bimatoprost | Intracellular Ca2+ Mobilization | HEK-293 (cloned human FP) | 2940 ± 1663[10] | - |

| Bimatoprost | Intracellular Ca2+ Mobilization | 3T3 Mouse Fibroblasts (native FP) | 2200 ± 670[10] | - |

| Bimatoprost Free Acid | Intracellular Ca2+ Mobilization | HEK-293 (cloned human FP) | 15 ± 3[12] | - |

| Bimatoprost Free Acid | Phosphoinositide Turnover | Human Ciliary Muscle | 3.6 ± 1.2 | - |

| Bimatoprost Free Acid | Phosphoinositide Turnover | Human Trabecular Meshwork | 112 ± 55[2] | - |

| Bimatoprost Free Acid | Functional Activity | - | 2.8 - 3.8 | 2.7[11] |

Signaling Pathways

Activation of the FP receptor by bimatoprost (or its free acid) initiates a cascade of intracellular signaling events. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[3]

Downstream of Gq activation, bimatoprost has been shown to modulate the activity of other important signaling pathways, including the Akt and Extracellular signal-regulated kinase (ERK) pathways.[13][14] These pathways are crucial for cell survival, proliferation, and differentiation.

Furthermore, bimatoprost influences the expression and activity of matrix metalloproteinases (MMPs) in the trabecular meshwork.[1][7][11] This upregulation of MMPs, such as MMP-1, MMP-3, and MMP-9, contributes to the degradation and remodeling of the extracellular matrix, thereby facilitating aqueous humor outflow.[1][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological effects of bimatoprost.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand (e.g., bimatoprost) to a receptor.

Protocol Details:

-

Membrane Preparation: Homogenize cells or tissues expressing the prostaglandin receptor of interest in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in a suitable assay buffer.

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-PGF2α), and a range of concentrations of the unlabeled competitor (bimatoprost).

-

Filtration: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve and determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[15]

Intracellular Calcium Mobilization Assay (FLIPR)

This assay measures the ability of a compound to stimulate an increase in intracellular calcium, a hallmark of Gq-coupled receptor activation.

Protocol Details:

-

Cell Culture: Plate cells expressing the prostaglandin receptor (e.g., HEK-293 cells) in a 96- or 384-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8).

-

Compound Addition: Use a Fluorometric Imaging Plate Reader (FLIPR) to add varying concentrations of bimatoprost to the wells.

-

Fluorescence Measurement: The FLIPR system measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Plot the change in fluorescence against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.[12]

Western Blot for Akt and ERK Phosphorylation

This technique is used to detect and quantify the phosphorylation (activation) of specific proteins, such as Akt and ERK, in response to treatment with bimatoprost.

References

- 1. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Prostamides (prostaglandin-ethanolamides) and their pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bimatoprost, Prostamide Activity and Conventional Drainage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Metalloproteinases and Their Tissue Inhibitors on Ocular Diseases: Focusing on Potential Mechanisms [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Update on the mechanism of action of bimatoprost: a review and discussion of new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of prostaglandin analogs: Latanoprost, bimatoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human trabecular meshwork endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Measuring the Outflow of Aqueous Humor | Semantic Scholar [semanticscholar.org]

- 13. Bimatoprost protects retinal neuronal damage via Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. giffordbioscience.com [giffordbioscience.com]

In-Vitro Studies of Bimatoprost on Ocular Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro effects of Bimatoprost on various ocular cell types, with a focus on trabecular meshwork, ciliary body, and retinal ganglion cells. Bimatoprost, a prostamide analog, is a first-line treatment for lowering intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1][2] Its primary mechanism of action involves increasing aqueous humor outflow through both the conventional (trabecular) and uveoscleral pathways.[3][4] This document synthesizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the underlying molecular pathways.

Effects on Trabecular Meshwork (TM) Cells

The trabecular meshwork is a critical tissue in the regulation of aqueous humor outflow, and its dysfunction contributes to elevated IOP in glaucoma.[5] Bimatoprost exerts significant effects on TM cells, primarily by modulating the extracellular matrix (ECM) to reduce outflow resistance.[4]

Modulation of Extracellular Matrix (ECM) Components

Bimatoprost influences the expression and activity of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of ECM components, and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs). This remodeling of the TM is believed to facilitate aqueous humor outflow.[4][5]

Table 1: Quantitative Effects of Bimatoprost on MMP and TIMP Expression in Human TM Cells

| Gene/Protein | Bimatoprost Concentration | Fold Change vs. Control | Reference |

| MMP-1 mRNA | 1 µM | ↓ (decreased) | [6] |

| c-fos mRNA | 1 µM | ↓ (decreased) | [6] |

| c-jun mRNA | 1 µM | ↓ (decreased) | [6] |

| TGF-β2 mRNA | 1 µM | ↓ (decreased) | [6] |

| TNF mRNA | 1 µM | ↓ (decreased) | [6] |

| IGF-1 mRNA | 1 µM | ↓ (decreased) | [6] |

| HGF mRNA | 1 µM | ↓ (decreased) | [6] |

| Fibronectin mRNA | Not specified | ↓ (down-regulated) | [7] |

| NF-кB p65 mRNA | Not specified | ↑ (increased) | [7] |

| IкBα mRNA | Not specified | ↓ (decreased) | [7] |

Note: This table summarizes selected gene expression changes. The referenced studies provide more comprehensive gene array data.

Signaling Pathways in TM Cells

Bimatoprost is a prodrug that is hydrolyzed in the eye to its active free acid form.[8] While initially thought to act on a distinct prostamide receptor, it is now largely understood that Bimatoprost's effects are mediated through the prostaglandin (B15479496) F (FP) receptor.[9][10] Activation of the FP receptor, a Gq-protein coupled receptor, initiates a signaling cascade involving phosphoinositide (PI) turnover and intracellular calcium mobilization.[3][9][10]

Diagram 1: Bimatoprost Signaling Pathway in Trabecular Meshwork Cells

Caption: Bimatoprost FP receptor signaling cascade in TM cells.

Table 2: Bimatoprost and its Free Acid Affinity for the FP Receptor in Human TM Cells

| Compound | Parameter | Value | Reference |

| Bimatoprost (amide) | EC50 (PI turnover) | 1410–6940 nM | [10] |

| Bimatoprost Acid | EC50 (PI turnover) | 112 nM | [10] |

| Bimatoprost | EC50 (Impedance) | 4.3 nM | [3] |

| Travoprost Acid | EC50 (PI turnover) | 2.4 nM | [10] |

| Latanoprost Acid | EC50 (PI turnover) | 34.7 nM | [10] |

Effects on Ciliary Body and Ciliary Muscle (CB/CM) Cells

The ciliary body is responsible for aqueous humor production and is a key component of the uveoscleral outflow pathway. Bimatoprost enhances uveoscleral outflow by inducing relaxation of the ciliary muscle and remodeling of the ECM.[2][11]

ECM Remodeling in Ciliary Muscle Cells

Similar to its effects on TM cells, Bimatoprost modulates the ECM of the ciliary muscle, which is thought to widen the interstitial spaces and reduce hydraulic resistance, thereby increasing uveoscleral outflow.[11]

Table 3: Quantitative Effects of Bimatoprost on MMP and TIMP Expression in Human Ciliary Body Smooth Muscle Cells

| Protein | Bimatoprost Concentration | Change vs. Control | Reference |

| MMP-1 | 0.01 or 0.1 µg/mL | ↑ (increased) | [12] |

| MMP-2 | 0.01 or 0.1 µg/mL | No change | [12] |

| MMP-3 | 0.01 or 0.1 µg/mL | ↑ (increased) | [12] |

| MMP-9 | 0.01 or 0.1 µg/mL | ↑ (increased) | [12] |

| MMP-9 Activity | 0.01 or 0.1 µg/mL | ↑ 75% ± 27% | [12] |

| TIMP-2 | 0.01 or 0.1 µg/mL | No change | [12] |

| TIMP-3 | 0.01 or 0.1 µg/mL | ↑ (increased) | [12] |

| NRP-2 | 10 nM | ↓ 33% ± 7% | [13] |

| ANG-1 | 3.3 - 257 nM | ↑ (dose-dependent trend) | [13] |

| ANG-2 | 3.3 - 257 nM | ↑ (dose-dependent trend) | [13] |

Ciliary Muscle Cell Relaxation

Bimatoprost induces relaxation of ciliary muscle cells, which is a key mechanism for increasing uveoscleral outflow.[2][14] This relaxation is mediated through FP receptor activation.[15]

Table 4: Agonist Potency of Bimatoprost and its Free Acid on Human Ciliary Muscle Cells

| Compound | Parameter | Value | Reference |

| Bimatoprost (amide) | EC50 (PI turnover) | 9.6 ± 1.1 µM | [15] |

| Bimatoprost Acid | EC50 (PI turnover) | 3.6 ± 1.2 nM | [15] |

| Travoprost Acid | EC50 (PI turnover) | 2.6 ± 0.8 nM | [15] |

| Latanoprost Acid | EC50 (PI turnover) | 198 ± 83 nM | [15] |

| Bimatoprost | EC50 (Impedance) | 1.7 nM | [3] |

Neuroprotective Effects on Retinal Ganglion Cells (RGCs)

Beyond its IOP-lowering effects, studies suggest that Bimatoprost may have direct neuroprotective properties on retinal ganglion cells, the neurons that are progressively lost in glaucoma.[16]

RGC Survival and Signaling Pathways

In-vitro studies have demonstrated that Bimatoprost can protect RGCs from apoptosis induced by stressors like glutamate (B1630785) excitotoxicity and hypoxia.[16] This neuroprotective effect appears to be independent of the FP receptor and may involve the activation of the Akt and ERK signaling pathways.[16][17]

Table 5: Neuroprotective Effect of Bimatoprost on Rat RGCs

| Condition | Bimatoprost Concentration | Effect | Reference |

| Glutamate-induced apoptosis | 100 nM | Significantly increased RGC survival | [16] |

| Hypoxia-induced apoptosis | 100 nM | Significantly increased RGC survival | [16] |

| BSO + Glutamate-induced death | Concentration-dependent | Significantly reduced cell death | [17] |

| Serum deprivation-induced death | Concentration-dependent | Significantly reduced cell death | [17] |

Diagram 2: Proposed Neuroprotective Signaling of Bimatoprost in Retinal Ganglion Cells

Caption: Bimatoprost's potential neuroprotective pathway in RGCs.

Experimental Protocols

This section outlines the general methodologies employed in the in-vitro studies of Bimatoprost on ocular cells.

Cell Culture

-

Human Trabecular Meshwork (h-TM) Cells: Primary h-TM cells are isolated from donor corneoscleral rims and cultured.[10] Cells are typically grown to confluence in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[6] For experiments, cells are often serum-starved for a period to reduce baseline signaling activity.[12]

-

Human Ciliary Body/Muscle (h-CB/CM) Cells: Similar to h-TM cells, primary h-CM cells are isolated from donor corneoscleral rims.[12] The culture conditions are generally the same as for h-TM cells.

-

Retinal Ganglion Cells (RGCs): Primary RGCs are often purified from the retinas of neonatal rats using a two-step immunopanning procedure.[16] They are then cultured in a neurobasal medium supplemented with various growth factors.

Diagram 3: General Experimental Workflow for In-Vitro Bimatoprost Studies

Caption: A generalized workflow for in-vitro Bimatoprost experiments.

Key Assays

-

Quantitative Real-Time PCR (qPCR): Used to measure changes in mRNA expression of target genes such as MMPs, TIMPs, and signaling molecules.[7]

-

Western Blot Analysis: Employed to determine the relative protein concentrations of MMPs, TIMPs, and signaling pathway components.[12]

-

Gelatin Zymography: A technique to measure the enzymatic activity of MMPs, particularly MMP-2 and MMP-9, in conditioned media.[12]

-

Phosphoinositide (PI) Turnover Assay: Measures the accumulation of inositol (B14025) phosphates to quantify the activation of Gq-coupled receptors like the FP receptor.[10]

-

Cellular Dielectric Spectroscopy (CDS): An impedance-based assay to measure cell contractility and relaxation in real-time.[3]

-

Cell Viability Assays: Used in neuroprotection studies to quantify the number of surviving cells after exposure to a stressor.[16]

Conclusion

In-vitro studies have been instrumental in elucidating the cellular and molecular mechanisms of Bimatoprost's action on key ocular tissues. In trabecular meshwork and ciliary muscle cells, Bimatoprost, primarily through its active free acid form, activates the FP receptor, leading to a signaling cascade that modulates the extracellular matrix. This remodeling is a critical factor in enhancing both conventional and uveoscleral aqueous humor outflow, thereby lowering intraocular pressure. Furthermore, emerging evidence for a direct neuroprotective effect on retinal ganglion cells, potentially via Akt and ERK signaling pathways, suggests a multifaceted therapeutic potential for Bimatoprost in the management of glaucoma. This guide provides a consolidated resource for researchers and professionals in the field, summarizing the quantitative data and methodological approaches that form the foundation of our current understanding.

References

- 1. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extracellular matrix in the trabecular meshwork: Intraocular pressure regulation and dysregulation in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Prostaglandin action on ciliary smooth muscle extracellular matrix metabolism: implications for uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. Characterization of ciliary muscle relaxation induced by various agents in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Neuroprotective effects of prostaglandin analogues on retinal ganglion cell death independent of intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bimatoprost protects retinal neuronal damage via Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Animal Models in Bimatoprost Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost (B1667075), a synthetic prostamide F2α analog, is a cornerstone in the management of glaucoma and has found a significant application in promoting eyelash growth.[1] Its potent intraocular pressure (IOP)-lowering effects and its ability to stimulate hypertrichosis have been extensively studied in various animal models.[1][2] These preclinical investigations are crucial for elucidating the drug's mechanisms of action, evaluating its efficacy and safety profile, and developing novel formulations and therapeutic applications. This technical guide provides a comprehensive overview of the key animal models employed in Bimatoprost research, with a focus on experimental protocols, quantitative outcomes, and the underlying signaling pathways.

Core Applications of Bimatoprost and Corresponding Animal Models

The primary therapeutic areas for Bimatoprost are the treatment of glaucoma and eyelash hypotrichosis. Animal models are selected based on their ability to mimic the physiological and pathological conditions relevant to these applications.

Glaucoma and Intraocular Pressure Reduction

Elevated intraocular pressure is a major risk factor for glaucoma, a progressive optic neuropathy. Animal models of ocular hypertension are therefore essential for evaluating the IOP-lowering efficacy of Bimatoprost.

Commonly Used Animal Models:

-

Rats: Rat models of glaucoma are often induced by injecting conjunctival fibroblasts or hypertonic saline into the anterior chamber of the eye to elevate IOP.[3] These models are valuable for studying the neuroprotective effects of Bimatoprost on retinal ganglion cells (RGCs).[3]

-

Rabbits: New Zealand white rabbits are frequently used to model ocular hypertension, induced by methods such as intravitreal injection of hypertonic saline.[4][5] They are also used to study the pharmacokinetics and ocular tolerability of different Bimatoprost formulations.[6][7]

-

Dogs: Beagles with naturally occurring glaucoma are a well-established model for studying the effects of Bimatoprost on IOP and pupil size.[8]

-

Non-human Primates (NHPs): Cynomolgus monkeys with laser-induced ocular hypertension are considered a highly relevant preclinical model due to the anatomical and physiological similarities of their eyes to human eyes.[4][5][9] They are instrumental in evaluating the long-term efficacy and additive effects of Bimatoprost with other glaucoma medications.[10][11]

Eyelash Growth (Hypertrichosis)

The observation of eyelash growth as a side effect in glaucoma patients led to the development of Bimatoprost for treating eyelash hypotrichosis.[1][2] Animal models are used to understand the mechanism behind this effect and to test the efficacy of new formulations.

Commonly Used Animal Models:

-

Mice: C57BL/6J mice are a common model for studying hair follicle biology and the effects of Bimatoprost on eyelash growth.[12] Studies in mice have shown that Bimatoprost prolongs the anagen (growth) phase of the hair cycle.[12]

-

Rabbits: New Zealand white rabbits are also used to quantitatively assess the increase in eyelash length, thickness, and darkness following topical application of Bimatoprost.[13][14]

Quantitative Data Summary

The following tables summarize key quantitative data from various animal studies on Bimatoprost.

Table 1: Effect of Bimatoprost on Intraocular Pressure (IOP) in Glaucoma Models

| Animal Model | Bimatoprost Concentration | Route of Administration | IOP Reduction | Study Duration | Citation(s) |

| Rat (Conjunctival fibroblast-induced ocular hypertension) | 0.03% | Topical | Significant reduction vs. control | 4 weeks | [3] |

| Rabbit (Hypertonic saline-induced ocular hypertension) | 0.1% (NCX 470, a NO-donating Bimatoprost) | Topical | -5.6 ± 2.8 mmHg vs. vehicle at 90 min | 5 hours | [4] |

| Dog (Glaucomatous Beagle) | 0.03% | Topical (once daily, AM) | Mean change from baseline: 25.0 - 26.0 mmHg | 5 days | [8] |

| Dog (Glaucomatous Beagle) | 0.03% | Topical (once daily, PM) | Mean change from baseline: 26.6 - 27.3 mmHg | 5 days | [8] |

| Dog (Glaucomatous Beagle) | 0.03% | Topical (twice daily) | Mean change from baseline: 39.1 - 39.9 mmHg | 5 days | [8] |

| Non-human Primate (Laser-induced ocular hypertension) | 0.03% | Topical | -4.8 ± 1.6 mmHg vs. basal | 18 hours post-dosing | [4] |

| Non-human Primate (Laser-induced ocular hypertension) | 0.04% (NCX 470) | Topical | -7.7 ± 1.2 mmHg vs. basal | 18 hours post-dosing | [4] |

| Rabbit (Normotensive) | 0.03% | Topical | 25% - 32% decrease from baseline | 24 hours | [15] |

Table 2: Effect of Bimatoprost on Eyelash Growth

| Animal Model | Bimatoprost Concentration | Route of Administration | Key Findings | Study Duration | Citation(s) |

| Mouse (C57/BL6J) | 0.03% | Topical | Increased number, thickness, and length of eyelashes; prolonged anagen phase. | 14 days | [12] |

| Rabbit (New Zealand White) | 0.03% | Topical | Significant increase in eyelash length (from 9.88±0.24mm to 11.60±0.46mm). | 4 weeks | [14] |

| Rabbit (New Zealand White) | 0.03% | Topical | Significant increase in eyelash length. | 4 weeks | [13] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for key applications of Bimatoprost in animal models.

Protocol 1: Induction of Ocular Hypertension and IOP Measurement in Rats

-

Animal Model: Male Wistar rats.

-

Induction of Ocular Hypertension: An intracameral injection of conjunctival fibroblasts is administered to the anterior chamber of the eye to induce a sustained elevation of IOP.[3]

-

Drug Administration: Sixteen days post-induction, once significant IOP elevation is confirmed, rats are treated topically with 0.03% Bimatoprost eye drops once daily for 4 weeks.[3]

-

IOP Measurement: IOP is measured using a tonometer before and 2 hours after each drug administration.[3]

-

Outcome Measures: In addition to IOP, retinal ganglion cell (RGC) count, retinal thickness, and apoptotic signaling are assessed at the end of the study to evaluate the neuroprotective effects of Bimatoprost.[3]

Protocol 2: Evaluation of Eyelash Growth in Rabbits

-

Animal Model: Clinically healthy male New Zealand white rabbits.[14]

-

Drug Administration: One drop of 0.03% Bimatoprost ophthalmic solution is applied daily to the conjunctival fornix of the right eye for 4 weeks. The left eye serves as a control and receives a vehicle solution.[14]

-

Eyelash Length Measurement: Eyelash length is measured using a digital caliper before the start of treatment and at the end of the 4-week period.[14]

-

Histological Analysis: At the end of the study, eyelids are dissected for light and electron microscopy to analyze changes in the hair follicles, including the number of hairs per follicle and the stage of the hair growth cycle.[14]

Signaling Pathways and Mechanisms of Action

Bimatoprost exerts its effects through complex signaling pathways that vary depending on the target tissue.

IOP Reduction: Prostaglandin (B15479496) F2α Pathway

Bimatoprost is a prostamide, structurally related to prostaglandin F2α (PGF2α).[1] It is believed to lower IOP by increasing both the uveoscleral (unconventional) and trabecular (conventional) outflow of aqueous humor.[16] The precise receptor through which Bimatoprost acts is still a subject of debate, with evidence suggesting it may interact with a distinct prostamide receptor as well as the prostaglandin F (FP) receptor.[1][17] Activation of these pathways leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the trabecular meshwork, which facilitates aqueous humor outflow.[18]

References

- 1. Bimatoprost in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bimatoprost in the treatment of eyelash hypotrichosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Intraocular Pressure-Lowering Activity of NCX 470, a Novel Nitric Oxide-Donating Bimatoprost in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of topical bimatoprost 0.01% and bimatoprost 0.03% on conjunctival irritation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of different dose schedules of bimatoprost on intraocular pressure and pupil size in the glaucomatous Beagle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The non-human primate experimental glaucoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. openaccessjournals.com [openaccessjournals.com]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of Bimatoprost-Induced changes on Rabbits eyelash Follicle: Clinical and Electron microscopic study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. researchgate.net [researchgate.net]

Bimatoprost's Role in Hair Follicle Stimulation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bimatoprost (B1667075), a synthetic prostamide F2α analog, has emerged as a significant modulator of hair follicle activity. Initially developed as an ocular hypotensive agent for glaucoma treatment, its observed side effect of hypertrichosis has led to extensive research into its mechanism of action and application in treating various forms of alopecia. This document provides a comprehensive technical overview of the core scientific principles underlying bimatoprost's effects on the hair follicle, detailing its molecular pathways, summarizing key experimental data, and outlining common research protocols.

Mechanism of Action

Bimatoprost's primary mechanism for stimulating hair growth involves its interaction with prostaglandin (B15479496) receptors within the hair follicle, specifically within the dermal papilla and outer root sheath.[1] This interaction triggers a cascade of signaling events that collectively shift the hair follicle's cycle dynamics.

The core effects of bimatoprost on the hair follicle are:

-

Prolongation of the Anagen Phase: Bimatoprost extends the active growth phase (anagen) of the hair cycle.[2][3] This leads to an increase in the final length and thickness of the hair shaft.[4][5]

-

Induction of the Anagen Phase: It can stimulate resting (telogen) follicles to enter the anagen phase, thereby increasing the number of actively growing hairs.[6][7]

Signaling Pathways

Bimatoprost, a prostamide analog, is believed to exert its effects by binding to prostamide F2α receptors, which are pharmacologically distinct but related to prostaglandin F2α (FP) receptors.[1][6] The binding of bimatoprost to its receptor on dermal papilla cells is hypothesized to initiate intracellular signaling that alters the expression and secretion of paracrine factors.[6][8] These factors then act on surrounding keratinocytes and melanocytes to modulate hair growth and pigmentation.[7]

Recent studies also suggest the involvement of the Wnt/β-catenin signaling pathway. Activation of this pathway is crucial for hair follicle development and regeneration. Research indicates that bimatoprost can upregulate the expression of key components of this pathway, such as Wnt3a, β-catenin, and LEF1, thereby promoting hair growth.[9]

Quantitative Data from Preclinical Studies

Bimatoprost has been evaluated in various preclinical models, including in vitro human hair follicle organ culture and in vivo murine models. The following tables summarize the key quantitative findings from these studies.

In Vitro Human Scalp Hair Follicle Organ Culture

This model allows for the direct assessment of bimatoprost's effects on isolated human hair follicles.

| Parameter Measured | Bimatoprost Concentration | Result vs. Control | Study Reference |

| Hair Growth Rate | 10 nM | ~15% Increase (p<0.01) | Khidhir et al.[6] |

| 100 nM & 1000 nM | ~25% Increase (p<0.001) | Khidhir et al.[6] | |

| Anagen Follicles (Day 9) | 10 nM | ~7% Increase (p<0.01) | Khidhir et al.[6] |

| 100 nM & 1000 nM | ~10% Increase (p<0.001) | Khidhir et al.[6] | |

| Total Hair Synthesized | 10 nM | ~20% Increase (p<0.01) | Khidhir et al.[6] |

| 100 nM | ~35% Increase (p<0.001) | Khidhir et al.[6] | |

| 1000 nM | ~33% Increase (p<0.001) | Khidhir et al.[6] |

In Vivo C57BL/6 Mouse Model

This model is commonly used to assess the transition of hair follicles from the resting (telogen) to the active growth (anagen) phase.

| Parameter Measured | Bimatoprost Concentration | Result vs. Vehicle | Study Reference |

| First Day of Anagen | Control (Vehicle) | 38.0 ± 4.23 days | Khidhir et al.[6] |

| 0.03% | 17.0 ± 0.85 days (p<0.001) | Khidhir et al.[6] | |

| 0.10% | 12.7 ± 1.16 days (p<0.001) | Khidhir et al.[6] | |

| 0.30% | 12.4 ± 0.83 days (p<0.001) | Khidhir et al.[6] | |

| Hair Regrowth Area (Day 10) | 0.3% (Optimized Formulation) | 585% Increase vs. Vehicle | Subedi et al.[7] |

| Hair Weight (Day 14) | 5% (Optimized Formulation) | 1.3-fold > 5% Minoxidil (B1677147) | Subedi et al.[7] |

Key Experimental Protocols

Reproducibility in hair follicle research relies on standardized protocols. The following sections detail the methodologies for the key experiments cited.

Human Hair Follicle Organ Culture

This ex vivo technique is considered the gold standard for studying the direct effects of compounds on human hair follicle biology.[10]

Methodology:

-

Tissue Acquisition: Scalp skin samples are obtained from consenting patients undergoing hair transplant surgery or cosmetic procedures.

-

Follicle Isolation: Anagen phase hair follicles are micro-dissected from the subcutaneous fat layer under a dissecting microscope.

-

Culture Conditions: Isolated follicles are placed in individual wells of a 24-well plate containing Williams’ E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

-

Treatment: Bimatoprost, dissolved in a suitable vehicle (e.g., ethanol), is added to the culture medium at desired final concentrations (e.g., 10 nM, 100 nM, 1000 nM).[6] Control wells receive the vehicle alone.

-

Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for a period of 7-9 days.

-

Measurement: Hair shaft elongation is measured daily or at set time points using a calibrated digital imaging system. The percentage of follicles remaining in the anagen phase is determined by morphological assessment.

-

Antagonist Studies: To confirm receptor-mediated effects, follicles are co-incubated with bimatoprost and a specific prostamide/FP receptor antagonist (e.g., AGN 211336).[6]

Murine Model for Hair Growth (C57BL/6 Mice)

The C57BL/6 mouse strain is widely used due to its synchronized hair cycle, which allows for the reliable induction and observation of anagen.

Methodology:

-

Animal Model: Female C57BL/6 mice at 7 weeks of age are used, as their dorsal hair is in the telogen phase.[6]

-

Anagen Induction: The dorsal hair is removed by shaving or waxing to synchronize the hair follicles in the telogen phase. The pink color of the skin confirms the resting state.

-

Treatment Groups: Mice are randomly assigned to groups: Vehicle control, and different concentrations of topical bimatoprost (e.g., 0.03%, 0.1%, 0.3%).[6]

-

Topical Application: A defined volume of the test solution is applied daily to the shaved dorsal area for a specified period (e.g., 14 days).

-

Observation & Documentation: The dorsal skin is photographed daily. The onset of anagen is identified by a darkening of the skin, indicating follicular activity and pigmentation.

-

Data Collection: The primary endpoints are the day of anagen onset and the percentage of the treated area showing hair regrowth over time.

-

Histological Analysis: At the end of the study, skin samples are collected for histological examination to assess hair follicle morphology, number, and depth.[7]

Conclusion and Future Directions

The accumulated evidence strongly supports the role of bimatoprost as a potent stimulator of hair follicle activity. Its ability to prolong the anagen phase through direct, receptor-mediated effects on the dermal papilla presents a viable therapeutic strategy for hair loss conditions.[6][11] The involvement of the Wnt/β-catenin pathway offers further avenues for mechanistic exploration.[9]

Future research should focus on:

-

Optimizing Topical Formulations: Enhancing the dermal penetration of bimatoprost to maximize its delivery to the hair follicle bulb.[7]

-

Combination Therapies: Investigating the synergistic effects of bimatoprost with other hair growth stimulants, such as minoxidil or finasteride.

-

Long-Term Clinical Efficacy and Safety: Conducting large-scale clinical trials to establish the long-term effectiveness and safety profile of topical bimatoprost for various alopecias, including androgenetic alopecia.[12][13]

-

Elucidation of Downstream Targets: Identifying the specific paracrine factors and gene expression changes within the dermal papilla that are modulated by bimatoprost signaling.

References

- 1. Bimatoprost in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Eye Care to Hair Growth: Bimatoprost - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dermnetnz.org [dermnetnz.org]

- 5. cfspharmacy.pharmacy [cfspharmacy.pharmacy]

- 6. The prostamide-related glaucoma therapy, bimatoprost, offers a novel approach for treating scalp alopecias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. [Bimatoprost promotes hair growth of reconstructed hair follicles in mice through activation of the Wnt/β-catenin signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Prostaglandin F2α stimulates the growth of human intermediate hair follicles in ex vivo organ culture with potential clinical relevance [frontiersin.org]

- 11. reviewofoptometry.com [reviewofoptometry.com]

- 12. clinicaltrials.eu [clinicaltrials.eu]

- 13. Frontiers | The efficacy of topical prostaglandin analogs for hair loss: A systematic review and meta-analysis [frontiersin.org]

Bimatoprost's Cellular Mechanisms Beyond the Eye: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost (B1667075), a synthetic prostamide F2α analog, is widely recognized for its efficacy in reducing intraocular pressure in glaucoma patients. However, its observed side effects, such as hypertrichosis and periorbital fat atrophy, have unveiled a range of cellular targets and mechanisms of action extending far beyond its ophthalmological applications. This technical guide provides an in-depth exploration of Bimatoprost's effects on non-ocular cell types, specifically focusing on hair follicle cells, melanocytes, and adipocytes. The following sections detail the quantitative effects, experimental methodologies, and underlying signaling pathways associated with Bimatoprost's activity in these tissues, offering valuable insights for researchers and professionals in dermatology, cosmetology, and metabolic disease research.

Hair Follicles: Stimulation of Growth

Bimatoprost has demonstrated a significant stimulatory effect on hair follicles, leading to increased hair growth, length, and thickness. This has been primarily attributed to its ability to prolong the anagen (growth) phase of the hair cycle.[1][2] The primary cellular targets within the hair follicle are believed to be the dermal papilla cells.[3][4]

Quantitative Data: Effects on Hair Follicle Growth

The following table summarizes the concentration-dependent effects of Bimatoprost on human scalp hair follicles in an ex vivo organ culture model.

| Bimatoprost Concentration | Parameter | Observed Effect | Significance | Reference |

| 10 nM | Growth Rate | ~15% increase | P<0.01 | [3] |

| 100 nM | Growth Rate | ~25% increase | P<0.001 | [3] |

| 1000 nM | Growth Rate | ~25% increase | P<0.001 | [3] |

| 10 nM | Anagen Prolongation (at day 9) | ~7% increase | P<0.01 | [3] |

| 100 nM | Anagen Prolongation (at day 9) | ~10% increase | P<0.001 | [3] |

| 1000 nM | Anagen Prolongation (at day 9) | ~10% increase | P<0.001 | [3] |

| 5 µM | Dermal Papilla Cell Proliferation | Maximally activated, comparable to 10 µM minoxidil | - | [5] |

Experimental Protocol: Human Hair Follicle Organ Culture

This protocol outlines the methodology for assessing the effect of Bimatoprost on isolated human hair follicles.

1. Hair Follicle Isolation:

-

Obtain human scalp skin samples, typically from facelift procedures.

-

Under a stereomicroscope, microdissect individual anagen VI hair follicles from the subcutaneous fat.[6]

-

Carefully remove any remaining dermal or fat tissue to isolate the follicle.[7]

-

Transfer isolated follicles to a petri dish containing supplemented William's E Medium.[6]

2. Organ Culture:

-

Place one intact anagen VI follicle into each well of a 24-well plate containing 1 mL of pre-warmed, serum-free supplemented William's E Medium.[3][6]

-

Supplement the medium with the desired concentrations of Bimatoprost (e.g., 10, 100, 1000 nM) dissolved in a vehicle such as 0.001% DMSO.[3]

-

Include a vehicle-only control group.[3]

-

For antagonist studies, pre-incubate follicles with a prostamide receptor antagonist (e.g., 1µM AGN 211336) before adding Bimatoprost.[3]

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.

3. Analysis:

-

Change the medium every 2-3 days.[6]

-

Measure hair shaft elongation daily using a calibrated eyepiece on an inverted microscope or imaging software.[6][8]

-

Assess the hair cycle stage (anagen, catagen, telogen) daily based on the morphology of the hair bulb.[8]

-

The experiment is typically run for 7-10 days.[6]

Signaling Pathway: Hair Growth Stimulation

Bimatoprost is thought to stimulate hair growth primarily through the activation of prostaglandin (B15479496) F (FP) receptors located on dermal papilla cells.[3][9] This interaction initiates a downstream signaling cascade that alters the expression of paracrine factors, which in turn influence the activity of keratinocytes and melanocytes in the hair bulb.[10][11] The signaling is mediated through a Gαq protein-coupled receptor, leading to increased intracellular calcium levels.[9] More recent studies also suggest an involvement of the Wnt/β-catenin signaling pathway.[12]

Caption: Bimatoprost signaling in hair follicle dermal papilla cells.

Melanocytes: Induction of Hyperpigmentation

A notable off-target effect of Bimatoprost is the darkening of the skin and irises, a result of increased melanin (B1238610) production (melanogenesis).[13][14] Importantly, this hyperpigmentation occurs without an increase in the number of melanocytes.[13]

Quantitative Data: Effects on Melanogenesis

The following table presents quantitative findings related to Bimatoprost-induced hyperpigmentation.

| Parameter | Tissue/Cell Type | Observation | Reference |

| Melanin Granule Count | Human Eyelid Biopsies (Epidermis) | ~250-fold increase compared to control | [4] |

| Melanin Granule Count | Human Eyelid Biopsies (Dermis) | ~6-fold increase compared to control | [4] |

| Tyrosinase Activity | Murine Melanoma Cell Lines | Greatly increased by PGF2α (Bimatoprost analog) | [6][15] |

| Tyrosinase Activity | Human Uveal and Cutaneous Melanoma Lines | Small increase by PGF2α (Bimatoprost analog) | [6][15] |

Experimental Protocol: Quantification of Melanin Content

This protocol describes the Fontana-Masson staining method for the histological quantification of melanin.[3][16]

1. Sample Preparation:

-

Obtain tissue biopsies (e.g., eyelid skin) and fix in 10% formalin.[17]

-

Embed the tissue in paraffin (B1166041) and cut sections of 3-5 µm thickness.[17]

-

Deparaffinize and rehydrate the tissue sections to distilled water.[17]

2. Staining Procedure:

-

Prepare a fresh ammoniacal silver solution by adding concentrated ammonium (B1175870) hydroxide (B78521) dropwise to a silver nitrate (B79036) solution until it turns transparent.[1][3]

-

Pre-heat the ammoniacal silver solution to 58-60°C.[17]

-

Incubate the slides in the warmed silver solution for 30-60 minutes, or until the sections turn yellowish-brown.[17]

-

Rinse thoroughly with distilled water.[17]

-

Tone the sections in 0.2% gold chloride solution for 30 seconds to 10 minutes.[3][17]

-

Rinse again with distilled water.[17]

-

Treat with 5% sodium thiosulfate (B1220275) solution for 1-2 minutes to remove unreacted silver salts.[17]

-

Rinse with tap water followed by distilled water.[17]

-

Counterstain with Nuclear Fast Red for 5 minutes.[17]

-

Dehydrate, clear, and mount the slides.[17]

3. Quantification:

-

Under a light microscope, melanin granules will appear black.

-

Use an image analyzer to count the number of melanin granules in defined areas of the epidermis and dermis.[13]

Signaling Pathway: Melanogenesis Stimulation

Bimatoprost, being a prostaglandin F2α analog, is believed to exert its effects on melanocytes through prostaglandin receptors, including the FP, EP1, and EP3 receptors.[5] Activation of these Gq-coupled receptors leads to downstream signaling that ultimately increases the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.[6][18]

Caption: Bimatoprost signaling pathway in melanocytes.

Adipocytes: Inhibition of Adipogenesis and Fat Atrophy

Bimatoprost has been observed to cause periorbital fat atrophy, an effect that stems from its ability to inhibit the differentiation of preadipocytes into mature fat cells (adipogenesis).[1][19] Furthermore, there is evidence to suggest that Bimatoprost can induce a "browning" of white adipose tissue, a process associated with increased energy expenditure.

Quantitative Data: Effects on Adipocytes

The following table provides a summary of the quantitative effects of Bimatoprost on adipocytes.

| Parameter | Cell Type | Bimatoprost Concentration | Observed Effect | Significance | Reference |

| Adipogenesis Inhibition | Human Orbital Adipose-Derived Stem Cells (Healthy) | 1 µM | Significant decrease in lipid content | P = 0.0319 | [19] |

| Adipogenesis Inhibition | Human Orbital Adipose-Derived Stem Cells (TAO Type 1) | 1 µM | Significant decrease in lipid content | P = 0.0162 | [19] |

| Adipogenesis Inhibition | Human Orbital Adipose-Derived Stem Cells (TAO Type 2) | 1 µM | Significant decrease in lipid content | P = 0.0259 | [19] |

| UCP-1 Expression | Differentiated Adipocytes from TAO and Healthy Patients | 1 µM | Increased expression | P < 0.05 | [20] |

| PGC-1α Expression | Differentiated Adipocytes from TAO Patients | 1 µM | Significant increase | P < 0.05 | [20] |